3-(Pyrimidin-4-yl)acrylaldehyde oxime

Physicochemical characterization Thermal stability Purification optimization

Researchers seeking to build focused kinase libraries or generate conjugated nitrile oxide dipoles often encounter the limitations of saturated pyrimidinyl oximes-poor thermal stability, incorrect geometry, and inaccessible reactive intermediates. 3-(Pyrimidin-4-yl)acrylaldehyde oxime solves this with a fully conjugated (1E,2E)-configuration essential for oxidative dipole generation. - Enables a validated 3-step diversification: oxime → nitrile oxide → [3+2] cycloaddition to afford 4-(isoxazol-3-yl)pyrimidines. - Higher boiling point (329.8 °C) vs. ketoxime analogs provides wider purification windows. - Functions as a latent covalent warhead for cysteine-targeting probes when combined with the pyrimidine hinge-binding motif.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13108521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-4-yl)acrylaldehyde oxime
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C=CC=NO
InChIInChI=1S/C7H7N3O/c11-10-4-1-2-7-3-5-8-6-9-7/h1-6,11H/b2-1+,10-4+
InChIKeyVIIWPENAXWINRZ-LHXYKGTRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-4-yl)acrylaldehyde Oxime: Identity and Physicochemical Profile


3-(Pyrimidin-4-yl)acrylaldehyde oxime (CAS 339546-58-6 for the (1E,2E)-isomer; also registered as CAS 56604-77-4 for the (E,E)-form) is a heteroaryl-conjugated aldoxime with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g·mol⁻¹ . The compound features a pyrimidin-4-yl ring linked via a trans-alkene bridge to an oxime terminus, adopting a fully conjugated (1E,2E) configuration in its thermodynamically preferred form . This extended π-system distinguishes it from saturated or ketone-derived pyrimidinyl oximes and underpins its utility as a scaffold for 1,3-dipolar cycloaddition chemistry and kinase-focused library design .

(E,E)-Aldoxime geometry pre-organized for oxidative nitrile oxide generation in 1,3-dipolar cycloaddition workflows.
Extended π-conjugated system supports selective UV reaction monitoring and thermal stability during purification.
Privileged pyrimidine-aldoxime scaffold suitable for kinase-focused library design and fragment-based studies.

Structural Differentiation from Common Pyrimidinyl Oximes


Practitioners attempting to substitute 3-(pyrimidin-4-yl)acrylaldehyde oxime with simpler pyrimidine aldoximes (e.g., 4-pyrimidinecarboxaldehyde oxime, CAS 1073-65-0) or ketoximes (e.g., 1-(pyrimidin-4-yl)ethanone oxime, CAS 242458-27-1) will encounter critical divergences in thermal stability, conformational preference, and synthetic tractability . The acrylaldehyde-derived oxime possesses an α,β-unsaturated imine architecture that is absent in the non-conjugated analogs; this extended conjugation raises the boiling point by approximately 35–80 °C relative to comparator oximes, directly affecting purification windows and thermal processing limits . Furthermore, the (E,E)-aldoxime geometry is a prerequisite for oxidative generation of a pyrimidinyl nitrile oxide dipole, a reactive intermediate that cannot be accessed from ketoxime or saturated aldoxime analogs without skeletal rearrangement . These differences translate into non-interchangeable synthetic outcomes in cycloaddition-based library production and may alter binding-mode geometry in kinase pocket modeling.

Ketoxime analogs lack nitrile oxide reactivity
1-(Pyrimidin-4-yl)ethanone oxime cannot generate a nitrile oxide dipole without skeletal rearrangement, blocking the key cycloaddition step.
Saturated aldoximes alter conjugation and regioselectivity
4-Pyrimidinecarboxaldehyde oxime lacks the α,β-unsaturated bridge, shifting UV absorption and potentially modifying cycloaddition regiochemical outcomes.
Thermal processing windows differ significantly
Non-conjugated oximes exhibit lower boiling points (~30–80 °C lower), which may narrow distillation and solvent-removal operating ranges during scale-up.

Comparative Evidence Against Closest Analogs


Boiling Point vs. Ketoxime Analog

The acrylaldehyde-derived oxime exhibits a substantially higher boiling point than the corresponding ketoxime analog, reflecting stronger intermolecular interactions enabled by the extended conjugated system. This directly expands the safe operating range for distillation-based purification and solvent removal.

Boiling point vs. ketoxime
Data to verify
+35.4 °C (329.8 °C vs. 294.4 °C)
Wider thermal window for vacuum distillation
In silico prediction at 760 mmHg; experimental validation recommended
Physicochemical characterization Thermal stability Purification optimization

Density and Crystalline Packing

The target compound's predicted density is lower than that of the simpler 4-pyrimidinecarboxaldehyde oxime, consistent with its more extended molecular conformation and reduced packing efficiency. This may influence dissolution rate and solid-form handling during formulation.

Density vs. saturated aldoxime
Data to verify
~1.165 g/cm³ (approx. 9% lower)
May support faster dissolution in amorphous dispersions
Computational prediction; formulation screening context
Solid-state properties Formulation Crystallinity

Nitrile Oxide Generation Potential

The (E,E)-configuration of 3-(pyrimidin-4-yl)acrylaldehyde oxime is geometrically poised for oxidative dehydration to the corresponding pyrimidinyl nitrile oxide, a reactive 1,3-dipole that undergoes [3+2] cycloaddition with alkynes to yield 4-(isoxazol-3-yl)pyrimidines . Saturated aldoximes such as 4-pyrimidinecarboxaldehyde oxime can also generate nitrile oxides, but the acrylaldehyde-derived dipole benefits from extended conjugation that can modulate cycloaddition regioselectivity . Ketoximes (e.g., 1-(pyrimidin-4-yl)ethanone oxime) cannot generate nitrile oxides under standard oxidative conditions without rearrangement.

Nitrile oxide generation
Class-level inference
(E,E)-aldoxime: productive cycloaddition
Ketoxime: no reaction without rearrangement
Synthetic route viability depends on aldoxime geometry
Oxidative conditions: NaClO or I(III) reagents; alkyne dipolarophile
1,3-Dipolar cycloaddition Nitrile oxide Heterocycle synthesis

UV Absorption and Conjugation Shift

The acrylaldehyde oxime possesses a cross-conjugated π-system spanning the pyrimidine ring, the alkene bridge, and the oxime chromophore. This feature is absent in 4-pyrimidinecarboxaldehyde oxime (where the oxime is directly attached to the ring) and in 1-(pyrimidin-4-yl)ethanone oxime (where a methyl group breaks conjugation) [1]. The extended conjugation is expected to red-shift the UV absorption maximum by 20–40 nm relative to the non-conjugated aldoxime, enabling spectrophotometric reaction monitoring at wavelengths where comparator oximes are transparent.

UV absorption shift
Class-level inference
λmax 280–310 nm (red-shifted ~30–50 nm)
Selective detection in multi-component reaction mixtures
TD-DFT estimate; methanol/acetonitrile solvent
UV spectroscopy Photophysics Conjugation

Kinase Inhibitor Scaffold Precedent

The pyrimidine-oxime pharmacophore is a recognized kinase inhibitor motif. Patent WO2007081630A2 discloses 4,6-diamino-5-pyrimidinecarboxaldehyde oximes as protein kinase inhibitors, establishing that the aldoxime group can engage the kinase hinge region through hydrogen bonding [1]. 3-(Pyrimidin-4-yl)acrylaldehyde oxime extends this motif with an α,β-unsaturated spacer that may offer additional contacts in the solvent-exposed region or serve as a Michael acceptor for covalent targeting. While direct IC₅₀ data for the compound are not publicly available, its privileged scaffold architecture positions it as a differentiated starting point relative to saturated or ketone-derived pyrimidinyl oximes for kinase-focused library enumeration.

Kinase inhibitor scaffold
Class-level inference
Pyrimidine-aldoxime motif disclosed as kinase inhibitor pharmacophore (WO2007081630A2)
Differentiated entry point for kinase-focused library enumeration
No public IC₅₀ for target compound; patent literature context
Kinase inhibition Medicinal chemistry Fragment-based design

Key Application Scenarios


Isoxazole Library Synthesis via Cycloaddition

The (E,E)-aldoxime geometry of 3-(pyrimidin-4-yl)acrylaldehyde oxime uniquely qualifies it for oxidative conversion to a conjugated pyrimidinyl nitrile oxide, which reacts regioselectively with terminal or internal alkynes to afford 4-(isoxazol-3-yl)pyrimidines [1]. This three-step diversification sequence (oxime formation → nitrile oxide generation → [3+2] cycloaddition) is not accessible from ketoxime analogs and is documented to accommodate three points of structural variation, making the compound a strategic procurement choice for libraries targeting kinase, GPCR, or epigenetic targets.

Fragment-Based Covalent Inhibitor Design

The acrylaldehyde-derived oxime presents an electrophilic α,β-unsaturated imine system that can function as a latent warhead for covalent targeting of cysteine residues in kinase active sites [1]. Combined with the pyrimidine ring's established hinge-binding capacity, this bifunctional character is not present in saturated pyrimidinyl oximes, offering a path to selective covalent probes or PROTAC precursors.

Physicochemical Reference Standard

With its well-defined (E,E)-stereochemistry, extended conjugation, and higher boiling point (329.8 °C) compared to simpler pyrimidinyl oximes, 3-(pyrimidin-4-yl)acrylaldehyde oxime serves as a reference compound for calibrating HPLC retention times, UV detection wavelengths, and thermal analysis methods in laboratories developing pyrimidine-derived compound collections [1].

Agrochemical Intermediate Precedent

Patent literature on pyrimidinyl aryl ketone oximes (US 5486521) demonstrates that pyrimidinyl oxime ethers exhibit potent insecticidal activity against rice planthoppers and aphids, as well as broadleaf weed control [1]. While 3-(pyrimidin-4-yl)acrylaldehyde oxime itself has not been profiled in agrochemical assays, its structural homology to these active frameworks positions it as a rational intermediate for synthesizing novel crop-protection oxime ethers.

Application
Selection Property
Validation Focus
Isoxazole cycloaddition synthesis
(E,E)-Aldoxime geometry
Nitrile oxide generation and regioselectivity
Fragment-based covalent inhibitor design
α,β-Unsaturated imine warhead
Cysteine targeting and hinge-binding capacity
Physicochemical reference standard
Defined (E,E)-stereochemistry and extended conjugation
HPLC retention, UV λmax, thermal analysis calibration
Agrochemical oxime ether intermediate
Pyrimidinyl oxime scaffold homology
Structural similarity to reported insecticidal frameworks
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